molecular formula C12H9FN2O3 B2568399 4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid CAS No. 1956306-66-3

4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid

Cat. No.: B2568399
CAS No.: 1956306-66-3
M. Wt: 248.213
InChI Key: QHQFGXKEAISFAB-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the pyrazine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid typically involves the reaction of 4-fluorobenzylamine with ethyl 2-oxo-2H-pyrazine-3-carboxylate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group plays a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
  • 4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
  • 4-(4-Methoxybenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid

Uniqueness

4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-oxopyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-9-3-1-8(2-4-9)7-15-6-5-14-10(11(15)16)12(17)18/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQFGXKEAISFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C(C2=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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